molecular formula C13H17NO2 B14466216 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 72623-17-7

2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14466216
CAS No.: 72623-17-7
M. Wt: 219.28 g/mol
InChI Key: GRUIUBFSCLSRFY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-methylphenylacetic acid with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as cobalt bromine composite catalysts are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-2-methylphenyl)hydrazine hydrochloride
  • (3-Methoxy-2-methylphenyl)acetic acid
  • (3-Methoxy-2-methylphenyl)methanol

Uniqueness

Compared to these similar compounds, 2-(3-Methoxy-2-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

72623-17-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(3-methoxy-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H17NO2/c1-9-10(6-5-7-11(9)15-4)12-14-13(2,3)8-16-12/h5-7H,8H2,1-4H3

InChI Key

GRUIUBFSCLSRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C2=NC(CO2)(C)C

Origin of Product

United States

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